Alk5-IN-9

Description

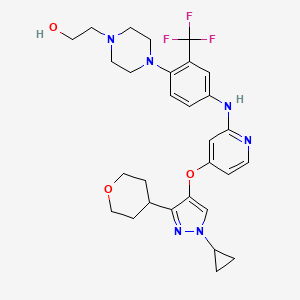

Structure

3D Structure

Properties

Molecular Formula |

C29H35F3N6O3 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

2-[4-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-2-pyridinyl]amino]-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C29H35F3N6O3/c30-29(31,32)24-17-21(1-4-25(24)37-11-9-36(10-12-37)13-14-39)34-27-18-23(5-8-33-27)41-26-19-38(22-2-3-22)35-28(26)20-6-15-40-16-7-20/h1,4-5,8,17-20,22,39H,2-3,6-7,9-16H2,(H,33,34) |

InChI Key |

QENSSRBZZIISAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=N2)C3CCOCC3)OC4=CC(=NC=C4)NC5=CC(=C(C=C5)N6CCN(CC6)CCO)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Alk5-IN-9, a potent and orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of its biochemical and cellular activities, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Alk5-IN-9 functions as a selective, ATP-competitive inhibitor of the ALK5 serine/threonine kinase.[1] By binding to the ATP-binding pocket of the ALK5 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor.[2] This blockade of ALK5 activation is the primary mechanism through which Alk5-IN-9 exerts its inhibitory effects on the TGF-β signaling pathway.

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII).[3] This binding event recruits and forms a heteromeric complex with the type I receptor, ALK5.[3] Within this complex, the constitutively active TGF-βRII kinase phosphorylates the GS (glycine-serine rich) domain of ALK5, leading to the activation of the ALK5 kinase.[3] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production.[1] Alk5-IN-9, by inhibiting ALK5, effectively halts this signaling cascade at an early and critical juncture.

Quantitative Data

The inhibitory potency of Alk5-IN-9 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Assay | ALK5 Autophosphorylation | IC50 | 25 | [2] |

| Cellular Assay | NIH3T3 Cells | IC50 | 74.6 | [2] |

Signaling Pathway and Inhibition Diagrams

To visually represent the mechanism of action of Alk5-IN-9, the following diagrams have been generated using the Graphviz DOT language.

Caption: TGF-β/ALK5 Signaling Pathway.

Caption: Mechanism of ALK5 Inhibition by Alk5-IN-9.

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Experimental Protocols

The following are representative protocols for the key assays used to characterize ALK5 inhibitors like Alk5-IN-9. Note that these are generalized methodologies and specific parameters may have been optimized for the original experiments.

ALK5 Autophosphorylation Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a compound against the kinase activity of ALK5.

Methodology:

-

Reagents and Materials:

-

Recombinant human ALK5 kinase domain (purified).

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 0.01% BSA).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Cold ATP.

-

Test compound (Alk5-IN-9) dissolved in DMSO.

-

SDS-PAGE gels and buffers.

-

Phosphorimager or scintillation counter.

-

-

Procedure:

-

A reaction mixture is prepared containing the ALK5 enzyme in kinase assay buffer.

-

The test compound (Alk5-IN-9) at various concentrations is pre-incubated with the enzyme mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration that is typically at or near the Km for ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen or the bands are excised and quantified by scintillation counting.

-

The amount of incorporated radiolabel, corresponding to the extent of ALK5 autophosphorylation, is measured.

-

-

Data Analysis:

-

The percentage of inhibition at each compound concentration is calculated relative to a DMSO control.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

NIH3T3 Cell Proliferation Assay (Cellular)

Objective: To assess the cytostatic effect of the compound on a cell line where proliferation is influenced by TGF-β signaling.

Methodology:

-

Reagents and Materials:

-

NIH3T3 murine fibroblast cell line.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Test compound (Alk5-IN-9) dissolved in DMSO.

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

96-well cell culture plates.

-

Plate reader.

-

-

Procedure:

-

NIH3T3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is then replaced with a low-serum or serum-free medium to synchronize the cells and reduce background proliferation.

-

The cells are treated with various concentrations of Alk5-IN-9. A vehicle control (DMSO) is also included.

-

The plates are incubated for a period of 48 to 72 hours.

-

At the end of the incubation period, a cell proliferation reagent is added to each well according to the manufacturer's instructions.

-

After a further incubation period (which varies depending on the reagent), the absorbance or luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The signal from each well is proportional to the number of viable cells.

-

The percentage of inhibition of cell proliferation for each concentration of the compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Alk5-IN-9 is a potent inhibitor of ALK5, acting through the competitive inhibition of ATP binding to the kinase domain. This mechanism effectively abrogates the downstream signaling cascade mediated by SMAD proteins. The quantitative data from biochemical and cellular assays confirm its high potency. The provided diagrams and experimental protocols offer a detailed framework for understanding and further investigating the mechanism of action of Alk5-IN-9 and other related ALK5 inhibitors. Further characterization, including comprehensive kinase selectivity profiling, would provide a more complete understanding of its therapeutic potential and off-target effects.

References

- 1. ALK5 promotes tumor angiogenesis by upregulating matrix metalloproteinase-9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Alk5-IN-9: An In-Depth Technical Guide to a Potent TGF-β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-9 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting ALK5, Alk5-IN-9 effectively blocks the canonical TGF-β signaling pathway, which is a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. This technical guide provides a comprehensive overview of Alk5-IN-9, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor.[1][2] This binding event recruits and phosphorylates a type I receptor, ALK5.[1][2] The activated ALK5 kinase then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3] These phosphorylated R-SMADs form a complex with the common mediator SMAD (coSMAD), SMAD4.[3][4][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in cell growth, differentiation, and extracellular matrix production.[1][2][3]

Alk5-IN-9 exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation of ALK5 and the subsequent phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for Alk5-IN-9 and provides a comparison with other well-characterized ALK5 inhibitors.

| Compound | Target | Assay Type | IC50 | Ki | EC50 | Selectivity | Reference |

| Alk5-IN-9 | ALK5 | Autophosphorylation | 25 nM | N/A | N/A | N/A | [6] |

| NIH3T3 cells | Cell activity | 74.6 nM | N/A | N/A | N/A | [6] | |

| Galunisertib (LY2157299) | TβRI (ALK5) | Cell-free | 56 nM | N/A | N/A | N/A | N/A |

| SB-431542 | ALK5 | Cell-free | 94 nM | N/A | N/A | >100-fold vs p38 MAPK | N/A |

| RepSox | ALK5 | ATP binding | 23 nM | N/A | N/A | N/A | N/A |

| ALK5 | Autophosphorylation | 4 nM | N/A | N/A | N/A | N/A |

N/A: Not available in the public domain.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize ALK5 inhibitors. While the specific protocols used for Alk5-IN-9 are not publicly available, these methods illustrate the standard procedures in the field.

ALK5 Kinase Autophosphorylation Assay (Radiometric)

This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 2.5 mM MnCl2, 1 mM DTT, 5 mM beta-glycerophosphate, 1 mM sodium orthovanadate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Alk5-IN-9 or other test compounds

-

10% SDS solution

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the ALK5 kinase domain in Kinase Assay Buffer.

-

Add serial dilutions of Alk5-IN-9 (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is approximately the Km for ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding 10% SDS.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Alk5-IN-9 and determine the IC50 value using non-linear regression analysis.

TGF-β-Induced Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit TGF-β-induced transcriptional activity.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HaCaT, or NIH3T3)

-

A luciferase reporter plasmid containing TGF-β responsive elements (e.g., a CAGA-luciferase reporter)

-

A transfection reagent

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

Alk5-IN-9 or other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of Alk5-IN-9.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of TGF-β1.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of Alk5-IN-9 and determine the IC50 value.

Visualizations

TGF-β/ALK5 Signaling Pathway

Caption: The canonical TGF-β/ALK5/SMAD signaling pathway and the inhibitory action of Alk5-IN-9.

Experimental Workflow: ALK5 Kinase Inhibitor Screening

Caption: A representative workflow for an in vitro ALK5 kinase inhibition assay.

References

An In-depth Technical Guide to Alk5-IN-9: A Potent TGF-βRI/ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alk5-IN-9, a potent and orally active inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This document details its physicochemical properties, mechanism of action, and relevant experimental data, presented in a format designed for scientific and research applications.

Core Molecular and Physicochemical Properties

Alk5-IN-9 is a small molecule inhibitor with a molecular weight of 572.62 g/mol .[1][2][3] Its chemical formula is C₂₉H₃₅F₃N₆O₃.[1][2][3][4]

| Property | Value | Reference |

| Molecular Weight | 572.62 g/mol | [1][2][3] |

| Chemical Formula | C₂₉H₃₅F₃N₆O₃ | [1][2][3][4] |

| CAS Number | 2489611-06-3 | [1][2][3] |

Mechanism of Action and Signaling Pathway

Alk5-IN-9 functions as a potent inhibitor of ALK5, a serine/threonine kinase receptor crucial for transducing TGF-β signals.[1][2][3] The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and extracellular matrix production.

By inhibiting the kinase activity of ALK5, Alk5-IN-9 effectively blocks the phosphorylation of Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade.

Figure 1: TGF-β/ALK5 Signaling Pathway and the inhibitory action of Alk5-IN-9.

In Vitro Efficacy and Pharmacological Profile

Alk5-IN-9 has demonstrated potent inhibition of ALK5 kinase activity and cellular functions mediated by TGF-β signaling. The compound also exhibits a favorable pharmacokinetic profile and reduced inhibition of the hERG channel, a common off-target effect that can lead to cardiotoxicity.[1][2][3]

| Assay | IC₅₀ (nM) | Reference |

| ALK5 Autophosphorylation | 25 | [1][2][3][5] |

| NIH3T3 Cell Activity | 74.6 | [1][2][3][5] |

Experimental Protocols

ALK5 Kinase Autophosphorylation Assay (Radiometric)

This assay quantifies the autophosphorylation activity of ALK5 by measuring the incorporation of radioactively labeled phosphate from [γ-³³P]-ATP.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase Assay Buffer (50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

-

[γ-³³P]-ATP

-

Alk5-IN-9 (or other test compounds) dissolved in DMSO

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing 10 nM of the purified ALK5 enzyme in Kinase Assay Buffer.

-

Add various concentrations of Alk5-IN-9 (or DMSO as a vehicle control) to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).

-

Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP to a final concentration of 3 µM (containing 0.5 µCi).

-

Incubate the reaction for 15 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation signal using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of Alk5-IN-9 relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

NIH3T3 Cell-Based Assay

This assay assesses the inhibitory effect of Alk5-IN-9 on TGF-β-induced cellular responses in NIH3T3 fibroblasts.

Materials:

-

NIH3T3 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Recombinant human TGF-β1

-

Alk5-IN-9 (or other test compounds) dissolved in DMSO

-

Cell viability/proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed NIH3T3 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Pre-treat the cells with various concentrations of Alk5-IN-9 for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL). Include wells with no TGF-β1 stimulation as a negative control.

-

Incubate for 48-72 hours.

-

Assess cell viability or proliferation using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition of the TGF-β1-induced effect for each concentration of Alk5-IN-9 and determine the IC₅₀ value.

References

- 1. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hERG Assay | PPTX [slideshare.net]

- 5. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to Alk5-IN-9: A Potent TGF-βRI/ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-9 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin-like Kinase 5 (ALK5). As a key signaling node in the TGF-β pathway, ALK5 is critically involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. Alk5-IN-9, by selectively targeting the kinase activity of ALK5, presents a valuable pharmacological tool for investigating the therapeutic potential of TGF-β pathway modulation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Alk5-IN-9.

Chemical Structure and Properties

Alk5-IN-9 is a complex heterocyclic molecule with the systematic IUPAC name 2-(4-(4-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)-2-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethanol. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2489611-06-3 |

| Molecular Formula | C29H35F3N6O3 |

| Molecular Weight | 572.62 g/mol |

| SMILES | OCCN1CCN(c2ccc(Nc3nccc(Oc4cn(C5CC5)nc4C4CCOCC4)c3)cc2C(F)(F)F)CC1 |

| Appearance | Solid |

Quantitative Biological Data

Alk5-IN-9 has demonstrated potent inhibitory activity against ALK5 and cellular proliferation. The key quantitative data are presented in the following table for easy comparison.

| Assay | IC50 (nM) |

| ALK5 Autophosphorylation | 25 |

| NIH3T3 Cell Proliferation | 74.6[1] |

Further quantitative data on pharmacokinetics and kinase selectivity are not yet publicly available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of Alk5-IN-9's biological activities.

ALK5 Autophosphorylation Assay

This assay quantifies the ability of Alk5-IN-9 to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant human ALK5 kinase domain (purified)

-

Alk5-IN-9 (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the ALK5 kinase domain in the kinase assay buffer.

-

Add serial dilutions of Alk5-IN-9 or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled (phosphorylated) ALK5 band using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of Alk5-IN-9 and determine the IC50 value by non-linear regression analysis.

NIH3T3 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of Alk5-IN-9 on the proliferation of NIH3T3 mouse fibroblast cells.

Materials:

-

NIH3T3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Alk5-IN-9 dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed NIH3T3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Alk5-IN-9 or DMSO (vehicle control) in fresh medium.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of Alk5-IN-9 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

Alk5-IN-9 targets the TGF-β signaling pathway, a critical regulator of cellular function. The canonical signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream effectors, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

References

The Discovery and Synthesis of Alk5-IN-9: A Potent TGF-βRI Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrosis.[1][3] The TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that serves as a critical node in this signaling cascade, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alk5-IN-9 (also referred to as Compound 8h), a potent and orally active inhibitor of ALK5.[4] Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Introduction to ALK5 and the TGF-β Signaling Pathway

The TGF-β superfamily of ligands, including TGF-βs, activins, and bone morphogenetic proteins (BMPs), initiate their cellular effects by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][5] In the canonical TGF-β pathway, the ligand binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[2][5] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[2] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide array of cellular functions.[2]

Dysregulation of the TGF-β/ALK5 signaling pathway has been implicated in the progression of various cancers.[1] While TGF-β can act as a tumor suppressor in the early stages of cancer, it often switches to a tumor-promoting role in later stages, contributing to processes such as epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and immunosuppression.[6] Therefore, the inhibition of ALK5 presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.

The Discovery of Alk5-IN-9

Alk5-IN-9 was identified as a potent inhibitor of ALK5 through a focused drug discovery effort aimed at developing novel therapeutic agents for cancer. The design and optimization of a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives led to the identification of Alk5-IN-9 as a lead compound with a favorable pharmacological profile.[4]

Mechanism of Action

Alk5-IN-9 exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain.[1] By competitively inhibiting the binding of ATP, Alk5-IN-9 prevents the autophosphorylation of ALK5 and the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3.[2] This blockade of the TGF-β signaling cascade ultimately leads to the inhibition of TGF-β-mediated cellular responses.

References

- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide to Alk5-IN-9: A Potent TGF-βRI/ALK5 Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-9 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). By selectively targeting the kinase activity of ALK5, Alk5-IN-9 serves as a valuable tool for investigating the multifaceted roles of the TGF-β signaling pathway in various physiological and pathological processes. Dysregulation of the TGF-β/ALK5 pathway is implicated in a range of diseases, including cancer, fibrosis, and autoimmune disorders, making specific inhibitors like Alk5-IN-9 critical for both basic research and preclinical drug development. This guide provides a comprehensive overview of the technical details surrounding the research applications of Alk5-IN-9.

Mechanism of Action

Alk5-IN-9 exerts its inhibitory effect by competing with ATP for the kinase domain of the ALK5 receptor. This prevents the autophosphorylation and subsequent activation of ALK5, a critical step in the canonical TGF-β signaling cascade. The inhibition of ALK5 activation blocks the downstream phosphorylation of SMAD2 and SMAD3 proteins. Consequently, the formation of the SMAD2/3/4 complex and its translocation to the nucleus are impeded, leading to a suppression of TGF-β-mediated gene transcription.

Signaling Pathway

The canonical TGF-β signaling pathway, which is inhibited by Alk5-IN-9, is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII). This binding recruits and phosphorylates the TGF-β type I receptor, ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3][4][5][6]

Figure 1: TGF-β/ALK5 Signaling Pathway and Inhibition by Alk5-IN-9.

Quantitative Data

Alk5-IN-9 has been characterized by its potent inhibitory activity in both biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 25 nM | ALK5 Autophosphorylation | [7] |

| IC50 | 74.6 nM | NIH3T3 Cell Viability | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments used to characterize Alk5-IN-9.

ALK5 Autophosphorylation Assay

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of ALK5 by measuring its autophosphorylation.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Alk5-IN-9 (or other test compounds) dissolved in DMSO

-

ATP solution

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the recombinant ALK5 kinase domain in kinase buffer.

-

Add serial dilutions of Alk5-IN-9 or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is typically at or below the Kₘ for ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Alk5-IN-9 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Workflow for ALK5 Autophosphorylation Assay.

NIH3T3 Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of Alk5-IN-9 on the viability and proliferation of NIH3T3 fibroblast cells.

Materials:

-

NIH3T3 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Alk5-IN-9 (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed NIH3T3 cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[2]

-

Treat the cells with serial dilutions of Alk5-IN-9 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[2]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Calculate the percentage of cell viability for each concentration of Alk5-IN-9 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 3: Workflow for NIH3T3 Cell Viability (MTT) Assay.

Research Applications

Alk5-IN-9, as a specific inhibitor of a key signaling pathway, has broad potential in various research areas.

-

Cancer Research: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Alk5-IN-9 can be used to dissect these roles in different cancer models and to evaluate the therapeutic potential of inhibiting TGF-β signaling to suppress tumor growth, invasion, and metastasis.[9][10]

-

Fibrosis Research: Aberrant TGF-β signaling is a hallmark of fibrotic diseases in organs such as the liver, kidney, and lung. Alk5-IN-9 can be employed in in vitro and in vivo models of fibrosis to investigate the anti-fibrotic effects of ALK5 inhibition and to elucidate the molecular mechanisms underlying the reduction of extracellular matrix deposition.

-

Immunology: TGF-β is a potent regulator of immune responses. Alk5-IN-9 can be utilized to study the impact of ALK5 inhibition on the differentiation and function of various immune cells, such as T cells and macrophages, and to explore its potential in modulating immune responses in autoimmune diseases and cancer immunotherapy.

Conclusion

Alk5-IN-9 is a valuable chemical probe for the scientific community, offering a potent and specific means to inhibit the TGF-β/ALK5 signaling pathway. Its utility in a range of in vitro and in vivo models will continue to contribute to a deeper understanding of the complex biology governed by TGF-β and may pave the way for the development of novel therapeutic strategies for a variety of human diseases. The data and protocols presented in this guide are intended to facilitate the effective use of Alk5-IN-9 in research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALK5 promotes tumor angiogenesis by upregulating matrix metalloproteinase-9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alk5-IN-9 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alk5-IN-9 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like kinase 5 (ALK5). By selectively targeting the ATP-binding site of ALK5, Alk5-IN-9 effectively blocks the canonical TGF-β signaling pathway, which plays a dual and often pro-tumorigenic role in advanced cancers. This guide provides a comprehensive overview of Alk5-IN-9, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in cancer research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Alk5-IN-9 as a tool to explore TGF-β signaling in oncology and to evaluate its therapeutic potential.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, TGF-β signaling is known to have a paradoxical role. In the early stages of tumorigenesis, it often acts as a tumor suppressor. However, in advanced malignancies, TGF-β signaling frequently switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, angiogenesis, and immunosuppression.[1]

Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), is a transmembrane serine/threonine kinase that is a key mediator of the canonical TGF-β signaling pathway. The binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. This phosphorylation event enables SMAD2/3 to form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in the aforementioned cellular processes. Given its central role in the pro-tumorigenic effects of TGF-β, ALK5 has emerged as a promising therapeutic target for cancer treatment.

Alk5-IN-9: A Potent and Selective ALK5 Inhibitor

Alk5-IN-9 is a novel, potent, and orally bioavailable inhibitor of ALK5.[2] It was identified as a promising therapeutic candidate due to its high selectivity and favorable pharmacokinetic properties.

Mechanism of Action

Alk5-IN-9 functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP pocket of ALK5, it prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3 and inhibiting the entire canonical TGF-β signaling cascade.

Quantitative Preclinical Data

The following tables summarize the currently available quantitative data for Alk5-IN-9.

Table 1: In Vitro Potency of Alk5-IN-9

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | ALK5 Autophosphorylation | 25 nM | [2] |

| IC50 | NIH3T3 Cell Activity | 74.6 nM | [2] |

Note: Further studies are required to establish a comprehensive profile of Alk5-IN-9 against a broader panel of cancer cell lines.

Table 2: Pharmacokinetic Profile of Alk5-IN-9

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Not Specified | Favorable | [2] |

| hERG Inhibition | In vitro | Ameliorated | [2] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available and represent a critical area for future investigation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of Alk5-IN-9 in a cancer research setting.

In Vitro Cell Viability Assay

This protocol describes a typical MTT-based cell viability assay to determine the cytotoxic or cytostatic effects of Alk5-IN-9 on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Alk5-IN-9 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Alk5-IN-9. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of SMAD2 Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of Alk5-IN-9 on the TGF-β-induced phosphorylation of SMAD2.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and grow them to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of Alk5-IN-9 for 1-2 hours. Subsequently, stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 and a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Alk5-IN-9 in a subcutaneous xenograft mouse model.

Methodology:

-

Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare Alk5-IN-9 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). Administer Alk5-IN-9 daily by oral gavage at predetermined doses. The control group should receive the vehicle alone.

-

Monitoring: Monitor tumor growth and the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.

-

Analysis: Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry for pSMAD2).

Conclusion and Future Directions

Alk5-IN-9 is a promising preclinical candidate for the targeted inhibition of the ALK5/TGF-β signaling pathway in cancer. Its high potency and oral bioavailability make it an attractive tool for both basic cancer research and potential therapeutic development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of TGF-β in cancer and to evaluate the anti-tumor potential of Alk5-IN-9.

Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC₅₀ values of Alk5-IN-9 across a wide range of cancer cell lines to identify sensitive cancer types.

-

Detailed pharmacokinetic and pharmacodynamic studies: Elucidating the full pharmacokinetic profile of Alk5-IN-9 and establishing a clear relationship between dose, exposure, and target inhibition in vivo.

-

In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic activity of Alk5-IN-9 in various orthotopic and metastatic cancer models.

-

Combination therapies: Investigating the synergistic potential of Alk5-IN-9 with other cancer therapies, such as chemotherapy, radiation, and immunotherapy.

By addressing these key areas, the full therapeutic potential of Alk5-IN-9 as a novel anti-cancer agent can be thoroughly explored.

References

Alk5-IN-9 in Fibrosis Studies: A Technical Guide to Targeting the TGF-β Pathway

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to scarring, tissue stiffening, and ultimately, organ failure.[1][2] It is the common endpoint of many chronic inflammatory and metabolic diseases affecting organs such as the lungs, liver, kidneys, and skin.[1][2][3] A central mediator in the initiation and progression of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[5]

The TGF-β signal is transduced through a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] The TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), is the principal receptor responsible for mediating the pro-fibrotic effects of TGF-β.[1][3][4] Upon TGF-β binding, ALK5 becomes phosphorylated and activated by the type II receptor, initiating a downstream signaling cascade.[1] This makes ALK5 a highly attractive therapeutic target for anti-fibrotic drug development. Alk5-IN-9 is a potent and orally active small molecule inhibitor of ALK5, designed to specifically block this critical node in the fibrotic signaling network.[6]

This technical guide provides an in-depth overview of Alk5-IN-9 and the broader class of ALK5 inhibitors in the context of fibrosis research, detailing their mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core biological and experimental pathways.

Core Signaling Pathway and Mechanism of Action

Alk5-IN-9 and other selective ALK5 inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the autophosphorylation and activation of ALK5, thereby blocking the phosphorylation of Smad2 and Smad3.[1][6] The interruption of this cascade effectively halts the nuclear translocation of the Smad complex and subsequent transcription of target genes, leading to a significant reduction in the production and deposition of ECM proteins.[1][8]

Data Presentation: Potency and Efficacy of ALK5 Inhibitors

Quantitative data from in vitro and in vivo studies are crucial for evaluating the therapeutic potential of ALK5 inhibitors. The tables below summarize key findings for Alk5-IN-9 and other representative ALK5 inhibitors used in fibrosis research.

Table 1: In Vitro Potency of ALK5 Inhibitors

| Compound | Assay | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| Alk5-IN-9 | Kinase Assay | ALK5 Autophosphorylation | 25 | [6] |

| Alk5-IN-9 | Cell-based Assay | NIH3T3 cell activity | 74.6 | [6] |

| SB-431542 | Kinase Assay | ALK5 | 94 | Not specified in snippets |

| SB-525334 | Cell-based Assay | TGF-β1-induced αSMA (IPF Fibroblasts) | <1000 | [9] |

| IN-1130 | Cell-based Assay | TGF-β1-induced pSmad2/3 (PD Fibroblasts) | 10,000 (effective dose) | [8] |

| EW-7197 | Cell-based Assay | TGF-β1-induced αSMA (Renal cells) | 10,000 (effective dose) |[10] |

Table 2: Summary of In Vivo Efficacy in Fibrosis Models

| Compound | Model | Organ | Key Findings |

|---|---|---|---|

| SD-208 | Adenovirus-TGF-β1 | Lung | Inhibited initiation and progression of established fibrosis; reduced expression of procollagen, fibronectin, CTGF, PAI-1, TIMP-1.[4] |

| SB-525334 | Bleomycin-induced | Lung | Prevented progression of fibrosis but effect was attenuated by concurrent viral infection.[11] Reduced inflammatory cell infiltration.[11][12] |

| Generic ALK5 Inhibitor | CCl4-induced | Liver | Reduced collagen deposition, liver weight, and hydroxyproline levels.[3] |

| GW6604 | DMN-induced | Liver | Decreased collagen IA1 mRNA expression.[2] |

| EW-7197 | Cisplatin-induced | Kidney | Reduced BUN levels, TGF-β and Smad2/3 expression, and overall renal fibrosis.[10] |

| Generic ALK5 Inhibitor | Unilateral Ureteral Obstruction | Kidney | Improved histological findings including collagen deposition and tubular degeneration.[3] |

Experimental Protocols

Standardized protocols are essential for the evaluation of anti-fibrotic compounds. Below are detailed methodologies for key experiments cited in the study of ALK5 inhibitors.

Protocol 1: In Vitro Inhibition of Myofibroblast Differentiation

-

Cell Culture: Primary human lung fibroblasts are isolated from patients with idiopathic pulmonary fibrosis (IPF). Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium for synchronization. Cells are then pre-treated for 1 hour with various concentrations of the ALK5 inhibitor (e.g., Alk5-IN-9) or vehicle control.

-

Fibrotic Stimulation: Recombinant human TGF-β1 (typically 2-5 ng/mL) is added to the wells to induce myofibroblast differentiation.

-

Incubation: Cells are incubated for 48-72 hours.

-

Analysis:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA) and fibronectin to visualize myofibroblast markers.[9]

-

Western Blot: Cell lysates are collected to quantify the expression levels of total and phosphorylated Smad2/3, α-SMA, and collagen type I.[8]

-

ELISA: The supernatant is collected to measure secreted procollagen type I N-terminal propeptide (PINP).[9]

-

Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Fibrosis: On day 0, mice are anesthetized and administered a single intratracheal instillation of bleomycin (e.g., 1.5-2.5 IU/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Compound Administration: The ALK5 inhibitor (e.g., SD-208, SB-525334) is administered orally once or twice daily, starting either prophylactically (Day 0) or therapeutically (e.g., Day 7 or 14 post-bleomycin) to assess its effect on established fibrosis.[4][11] Dosing continues for 14-21 days.

-

Endpoint Analysis: On day 21 or 28, animals are euthanized.

-

Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's Trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for general morphology. Fibrosis is often scored using the Ashcroft method.

-

Hydroxyproline Assay: A portion of the lung is hydrolyzed to measure the total collagen content via a hydroxyproline assay, as hydroxyproline is a major component of collagen.

-

qRT-PCR: Total RNA is extracted from lung tissue to quantify the mRNA expression of fibrotic genes such as Col1a1, Fn1, and Acta2.

-

Logical Framework for Therapeutic Effect

The therapeutic rationale for using Alk5-IN-9 in fibrosis is based on a direct, cause-and-effect relationship. By targeting the master regulator of the pro-fibrotic signaling cascade, the inhibitor is intended to halt the downstream cellular and molecular events that lead to tissue scarring.

Conclusion and Future Directions

The inhibition of the TGF-β/ALK5 signaling pathway represents one of the most promising therapeutic strategies for combating fibrotic diseases.[2][8][13] Small molecule inhibitors like Alk5-IN-9 offer a targeted approach to disrupt the core machinery of fibrosis progression.[6] Preclinical data from numerous studies using various ALK5 inhibitors have consistently demonstrated efficacy in reducing fibrosis across multiple organ systems, including the lung, liver, and kidney.[2][3][4][10]

However, the systemic inhibition of a pleiotropic pathway like TGF-β is not without challenges. TGF-β also plays critical roles in immune regulation and tumor suppression, raising concerns about potential long-term side effects of ALK5 inhibitors.[13] Future research will likely focus on developing strategies to deliver these potent inhibitors specifically to the fibrotic tissue or activated myofibroblasts, thereby maximizing therapeutic benefit while minimizing off-target effects.[13] The continued investigation of compounds like Alk5-IN-9 is vital for translating the profound understanding of TGF-β biology into effective clinical treatments for patients suffering from debilitating fibrotic conditions.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Portico [access.portico.org]

- 3. aragen.com [aragen.com]

- 4. atsjournals.org [atsjournals.org]

- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Activin Receptor-Like Kinase 5 Inhibitor Attenuates Fibrosis in Fibroblasts Derived from Peyronie's Plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Alk5-IN-9: A Technical Guide to its Role in SMAD Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer and fibrosis. The TGF-β signal is transduced through a cascade of phosphorylation events, initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, Activin receptor-like kinase 5 (ALK5). Activated ALK5, a serine/threonine kinase, subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. This phosphorylation is a critical step, enabling the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

Alk5-IN-9 is a potent and orally active small molecule inhibitor of ALK5.[2] By selectively targeting the kinase activity of ALK5, Alk5-IN-9 effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire TGF-β signaling cascade.[1][3] This targeted inhibition makes Alk5-IN-9 and similar molecules valuable tools for both basic research into the TGF-β pathway and for the development of novel therapeutics for diseases driven by aberrant TGF-β signaling.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TβRII. This binding event induces the recruitment and phosphorylation of ALK5 at its glycine-serine rich (GS) domain. This phosphorylation activates the kinase function of ALK5. The activated ALK5 then directly phosphorylates SMAD2 and SMAD3 at their C-terminal SSXS motifs.

Alk5-IN-9 functions as an ATP-competitive inhibitor of the ALK5 kinase. By occupying the ATP-binding pocket of ALK5, it prevents the transfer of a phosphate group from ATP to SMAD2 and SMAD3, thus inhibiting their phosphorylation and subsequent activation. This blockade of SMAD phosphorylation is the central mechanism through which Alk5-IN-9 exerts its inhibitory effects on the TGF-β signaling pathway.

Quantitative Data

The inhibitory potency of Alk5-IN-9 and other representative ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes key quantitative data for Alk5-IN-9 and a structurally similar ALK5 inhibitor.

| Compound | Target | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |

| Alk5-IN-9 | ALK5 Autophosphorylation | Kinase Assay | Cell-free | 25 | [2] |

| Alk5-IN-9 | Cellular Activity | Cell-based Assay | NIH3T3 | 74.6 | [2] |

| TP0427736 | SMAD2/3 Phosphorylation | Western Blot Analysis | A549 | 8.68 | [4] |

| GW6604 | ALK5 Autophosphorylation | Kinase Assay | Cell-free | 140 | |

| A-83-01 | ALK5 Kinase Activity | Luciferase Reporter Assay | Mammalian Cells | 12 | [3] |

Experimental Protocols

The following is a detailed, representative protocol for assessing the inhibitory effect of Alk5-IN-9 on TGF-β-induced SMAD2/3 phosphorylation using Western blotting. This protocol is a composite based on methodologies reported for various ALK5 inhibitors.

Western Blot for Phospho-SMAD2/3 Inhibition

Objective: To determine the dose-dependent inhibition of TGF-β1-induced SMAD2 and/or SMAD3 phosphorylation by Alk5-IN-9 in a selected cell line (e.g., HaCaT, A549, or Mv1Lu).

Materials:

-

Cell Line: A cell line responsive to TGF-β, such as HaCaT keratinocytes.

-

Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Reagents:

-

Recombinant Human TGF-β1

-

Alk5-IN-9 (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Primary Antibodies:

-

Rabbit anti-phospho-SMAD2 (Ser465/467)

-

Rabbit anti-phospho-SMAD3 (Ser423/425)

-

Rabbit anti-total SMAD2/3

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Procedure:

-

Cell Culture and Plating:

-

Culture cells to 70-80% confluency.

-

Seed cells in 6-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.

-

-

Serum Starvation:

-

Once cells are at the desired confluency, replace the growth medium with serum-free medium.

-

Incubate for 12-24 hours to reduce basal signaling activity.

-

-

Inhibitor Pre-treatment:

-

Prepare serial dilutions of Alk5-IN-9 in serum-free medium (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).

-

Aspirate the starvation medium and add the medium containing the different concentrations of Alk5-IN-9 or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

TGF-β1 Stimulation:

-

Prepare a stock of TGF-β1 in serum-free medium.

-

Add TGF-β1 to each well (except for the unstimulated control) to a final concentration of 2-5 ng/mL.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis:

-

Place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total SMAD2/3 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

-

Quantify the band intensities using densitometry software. Normalize the phospho-SMAD signal to the total SMAD and/or the loading control (β-actin).

-

References

- 1. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Hazard Information

An In-Depth Technical Guide to Alk5-IN-9

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Alk5-IN-9, a potent and orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).

It is crucial to handle Alk5-IN-9 with appropriate safety precautions in a laboratory setting. The following tables summarize the known hazard information and first-aid measures. Users should always consult the most recent and specific Safety Data Sheet (SDS) provided by the supplier.

Table 1: Hazard Identification and Precautionary Statements

| Hazard Class | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Oral Toxicity | Danger | H301: Toxic if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] |

| P270: Do not eat, drink or smoke when using this product.[1] | |||

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] | |||

| P330: Rinse mouth.[1] | |||

| Carcinogenicity | Warning | H351: Suspected of causing cancer.[1] | P201: Obtain special instructions before use.[1] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |||

| P308+P313: IF exposed or concerned: Get medical advice/attention.[1] | |||

| Storage | P405: Store locked up.[1] | ||

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor immediately.[1] |

Chemical and Physical Properties

Alk5-IN-9, also referred to as Compound 8h in some literature, possesses specific chemical and physical characteristics relevant for experimental design.[2]

Table 3: Physical and Chemical Properties of Alk5-IN-9

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₅F₃N₆O₃ | [3] |

| Molecular Weight | 572.62 g/mol | [3] |

| CAS Number | 2489611-06-3 | [2][3] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Stable at -20°C. Keep away from direct sunlight. | [4] |

Mechanism of Action and Signaling Pathway

Alk5-IN-9 is a selective, ATP-competitive inhibitor of the ALK5 kinase.[4] ALK5 is the primary type I receptor for TGF-β and plays a critical role in the canonical Smad signaling pathway.[5]

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII) on the cell surface.[6] This binding recruits and phosphorylates the type I receptor, ALK5, activating its serine/threonine kinase domain.[5] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in processes like cell proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6]

Alk5-IN-9 exerts its effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation and subsequent activation of Smad2 and Smad3.[5] This action effectively halts the downstream signaling cascade.

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of Alk5-IN-9.

Biological Activity and In Vitro Data

Alk5-IN-9 has demonstrated potent inhibitory activity in both biochemical and cell-based assays.

Table 4: In Vitro Efficacy of Alk5-IN-9

| Assay | System | IC₅₀ Value | Reference |

| ALK5 Autophosphorylation | Biochemical Assay | 25 nM | [2][3][7] |

| Cell Proliferation/Activity | NIH3T3 Cells | 74.6 nM | [2][3][7] |

The compound also shows a favorable pharmacokinetic profile and reduced inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, suggesting a lower risk of cardiac side effects compared to some other inhibitors.[2] Its potential applications are primarily in cancer research and fibrotic diseases, where the TGF-β pathway is often dysregulated.[2][8]

Experimental Protocols

Detailed and reproducible protocols are essential for validating the effects of Alk5-IN-9. Below are methodologies for key experiments.

ALK5 Autophosphorylation Assay

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of ALK5 directly.

Objective: To determine the IC₅₀ value of Alk5-IN-9 against purified ALK5 enzyme.

Materials:

-

Purified, 6-His tagged recombinant ALK5 enzyme.

-

Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT.

-

Alk5-IN-9 stock solution in DMSO.

-

ATP solution (3 µM) containing γ-³³P-ATP (0.5 µCi).

-

96-well microplates.

-

Scintillation counter or phosphorimager.

Methodology:

-

Prepare serial dilutions of Alk5-IN-9 in assay buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1%).

-

In a 96-well plate, add 10 nM of purified ALK5 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C to allow for binding.

-

Initiate the phosphorylation reaction by adding the ATP/γ-³³P-ATP mixture to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the incorporation of ³³P into the ALK5 enzyme using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of Alk5-IN-9 relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor and use a non-linear regression model to determine the IC₅₀ value.[6]

TGF-β-Responsive Reporter Assay

This cell-based assay measures the inhibition of the TGF-β signaling pathway within a cellular context.

Objective: To determine the potency of Alk5-IN-9 in blocking TGF-β-induced gene transcription.

Materials:

-

A suitable cell line (e.g., HepG2, NIH3T3) stably transfected with a luciferase reporter construct driven by a Smad-responsive promoter (e.g., CAGA-luciferase).[6]

-

Cell culture medium (e.g., BME) with and without serum.

-

Recombinant human TGF-β1.

-

Alk5-IN-9 stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay lysis buffer and substrate (e.g., Promega).

-

Luminometer.

Methodology:

-

Seed the reporter cells into a 96-well plate at a density of ~35,000 cells/well in serum-containing medium and incubate for 24 hours at 37°C, 5% CO₂.

-

After 24 hours, replace the medium with serum-free medium.

-

Add serial dilutions of Alk5-IN-9 to the wells. The final DMSO concentration should be kept low and constant (e.g., <1%).

-

Pre-incubate the cells with the inhibitor for 30 minutes.

-

Stimulate the cells by adding a pre-determined concentration of TGF-β1 (e.g., 1 ng/mL). Include control wells with no TGF-β1 and wells with TGF-β1 but no inhibitor.

-

Incubate the plates overnight (16-24 hours) at 37°C, 5% CO₂.

-

Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Measure the luciferase activity in each well using a luminometer after adding the luciferase substrate.

-

Calculate the percentage of inhibition of the TGF-β1-induced signal for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the data and fitting a dose-response curve.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-fibrotic effect of Alk5-IN-9 in a cell-based model.

Caption: Workflow for assessing the anti-fibrotic activity of Alk5-IN-9 in vitro.

References

- 1. store.sangon.com [store.sangon.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ALK5-IN-9 | TargetMol [targetmol.com]

- 4. cellgs.com [cellgs.com]

- 5. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Alk5-IN-9: A Potent TGF-βRI/ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alk5-IN-9, a potent and orally active inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This document details its mechanism of action, provides information on suppliers and pricing, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Understanding Alk5-IN-9

Alk5-IN-9 is a small molecule inhibitor that selectively targets the kinase activity of ALK5.[1] By doing so, it blocks the downstream signaling cascade initiated by TGF-β, a key cytokine involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and fibrosis. Its favorable pharmacokinetic profile and potency make it a valuable tool for research in oncology and fibrotic diseases.[1]

Mechanism of Action

Alk5-IN-9 functions by inhibiting the autophosphorylation of ALK5, a critical step in the activation of the TGF-β signaling pathway.[1] The binding of TGF-β ligands to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Alk5-IN-9 effectively halts this cascade at its inception.

Quantitative Data Summary

The following table summarizes the key quantitative data for Alk5-IN-9, providing a quick reference for its biological activity and physical properties.

| Parameter | Value | Reference |

| IC₅₀ (ALK5 Autophosphorylation) | 25 nM | [1] |

| IC₅₀ (NIH3T3 Cell Activity) | 74.6 nM | [1] |

| CAS Number | 2489611-06-3 | |

| Molecular Formula | C₂₉H₃₅F₃N₆O₃ | |

| Molecular Weight | 572.62 g/mol |

Supplier and Pricing Information

Alk5-IN-9 is available from several chemical suppliers catering to the research community. Pricing is often subject to change and may vary based on the quantity and purity required. It is recommended to contact the suppliers directly for the most current pricing and availability.